molecular formula C22H16FN3O3 B7704043 2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7704043
M. Wt: 389.4 g/mol
InChI Key: SVKWENJCFDBCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as FMOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOP belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in environmental monitoring and biomedical imaging.
This compound has also been investigated for its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its interaction with specific cellular targets. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to possess antioxidant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for the detection of metal ions, making it a valuable tool for environmental monitoring and biomedical imaging. It also exhibits cytotoxic effects on cancer cells, making it a potential candidate for use as an anti-cancer agent.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is its solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive to synthesize, which can limit its availability for use in research.

Future Directions

There are several potential future directions for research involving 2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is the development of new methods for the synthesis of this compound and other oxadiazole derivatives. This could lead to the development of more cost-effective and efficient methods for the production of these compounds.
Another area of interest is the investigation of the potential applications of this compound in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound inhibits the activity of acetylcholinesterase, suggesting that it may have potential as a treatment for these disorders.
Overall, this compound is a promising compound that has potential applications in various fields of scientific research. Its unique properties make it a valuable tool for environmental monitoring, biomedical imaging, and the development of new anti-cancer agents. Further research is needed to fully understand the potential of this compound and other oxadiazole derivatives.

Synthesis Methods

The synthesis of 2-fluoro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-fluoro-N-(3-bromophenyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure this compound.

properties

IUPAC Name

2-fluoro-N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3/c1-28-17-11-9-14(10-12-17)20-25-22(29-26-20)15-5-4-6-16(13-15)24-21(27)18-7-2-3-8-19(18)23/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKWENJCFDBCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.